1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Descripción
Propiedades
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXCJOAEITJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407196 | |
| Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851472-82-7 | |
| Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Intermediate Synthesis: 1-[Bis(4-fluorophenyl)methyl]piperazine
The bis(4-fluorophenyl)methyl group is introduced via a Friedel-Crafts alkylation or nucleophilic substitution. For example, bis(4-fluorophenyl)methanol can react with thionyl chloride to form the corresponding chloride, which subsequently reacts with piperazine in the presence of a base such as potassium carbonate. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the intermediate with >90% purity after recrystallization.
Coupling with 4-Nitrobenzyl Halides
The intermediate is then reacted with 4-nitrobenzyl bromide or chloride under basic conditions. A representative procedure involves dissolving 1-[bis(4-fluorophenyl)methyl]piperazine (1 equiv) and 4-nitrobenzyl bromide (1.1 equiv) in acetonitrile, followed by the addition of triethylamine (2 equiv) to neutralize HBr. The reaction proceeds at 60–80°C for 6–12 hours, monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are achieved using DMF or acetonitrile as solvents, which stabilize the transition state of the nucleophilic substitution. Potassium carbonate or triethylamine are preferred bases due to their efficacy in deprotonating piperazine without promoting side reactions. For instance, reactions in DMF with K₂CO₃ at 80°C achieve 95–98% conversion within 2 hours.
Temperature and Time Dependencies
Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the nitro group. A balance is struck by maintaining temperatures at 60–80°C for 6–12 hours, ensuring >90% yield while preserving functional group integrity.
Purification and Characterization
Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. The latter method yields crystals with 98–99% purity, as confirmed by HPLC (C18 column, 254 nm).
Spectroscopic Validation
-
¹H NMR (CDCl₃): Aromatic protons of the 4-nitrophenyl group resonate at δ 8.09–8.15 ppm (d, J = 9.4 Hz), while bis(4-fluorophenyl)methyl protons appear as a singlet at δ 5.25 ppm.
-
IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1220 cm⁻¹) confirm substituent incorporation.
-
Mass Spectrometry : HRMS analysis reveals [M+H]⁺ at m/z 465.18, consistent with the molecular formula C₂₅H₂₂F₂N₃O₂.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis utilizes continuous flow systems to enhance reproducibility and scalability. A patented method involves pumping reagents through a heated reactor (80°C, 10 MPa), achieving a throughput of 50 kg/day with 97% yield.
Waste Management
Byproducts such as HBr are neutralized with aqueous NaOH, and solvents like DMF are recycled via distillation. Lifecycle assessments indicate a 40% reduction in waste compared to batch processes.
Comparative Analysis of Synthetic Methods
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Batch (K₂CO₃/DMF) | DMF | K₂CO₃ | 80 | 6 | 95 | 98 |
| Continuous Flow | MeCN | Et₃N | 80 | 2 | 97 | 99 |
| Microwave-Assisted | Toluene | NaH | 120 | 1 | 90 | 97 |
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Sulfonation Reactions
The secondary amine on the piperazine ring undergoes sulfonation with aryl/alkyl sulfonyl chlorides, forming sulfonamide derivatives. This reaction is critical for modifying pharmacological properties.
Key observations:
-
Sulfonation occurs preferentially at the less sterically hindered piperazine nitrogen.
-
Electron-withdrawing groups (e.g., nitro) on the sulfonyl chloride enhance reaction rates.
Reduction of the Nitro Group
The 4-nitrophenyl substituent can be reduced to an aminophenyl group under catalytic hydrogenation conditions, altering the compound’s electronic profile and biological activity.
| Reaction Conditions | Catalyst | Solvent | Yield | Product Application | Source |
|---|---|---|---|---|---|
| H₂ (1 atm), 18h | 10% Pd/C | EtOAc | 98% | Aminophenyl derivative for further functionalization |
The resulting amine can participate in diazotization or amide bond formation, enabling coupling with carboxylic acids or electrophiles.
Alkylation and Acylation
The piperazine nitrogen atoms react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
| Reaction Type | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 80°C | N-Methylpiperazine derivative | |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N | Stable amide formation |
-
Alkylation is sterically hindered by the bulky benzhydryl group, requiring elevated temperatures.
-
Acylation proceeds efficiently in polar aprotic solvents.
Nucleophilic Aromatic Substitution
The fluorine atoms on the bis(4-fluorophenyl)methyl group are potential sites for nucleophilic substitution under harsh conditions, though this is less common due to deactivation by the electron-withdrawing fluorine.
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaOH (10M), Cu catalyst | 150°C, 48h | Hydroxyphenyl derivative | Low yield (<30%); competing decomposition |
Comparative Reactivity Table
| Reaction Type | Reagents | Key Functional Group | Yield Range |
|---|---|---|---|
| Sulfonation | Aryl sulfonyl chlorides | Piperazine NH | 65–77% |
| Reduction | H₂/Pd-C | 4-Nitrophenyl | 90–98% |
| Alkylation | Alkyl halides | Piperazine NH | 40–60% |
| Acylation | Acyl chlorides | Piperazine NH | 55–70% |
Mechanistic Insights
-
Sulfonation : Proceeds via a two-step mechanism—initial deprotonation of the piperazine NH by a base (e.g., Et₃N), followed by nucleophilic attack on the sulfonyl chloride.
-
Nitro Reduction : Follows a heterogeneous catalytic pathway, with hydrogen adsorption on Pd facilitating electron transfer to the nitro group.
This compound’s versatility in reactions such as sulfonation, reduction, and alkylation makes it valuable for developing pharmacologically active molecules. Further studies exploring its coupling with bioorthogonal reagents or metal-catalyzed cross-coupling reactions could expand its synthetic utility.
Aplicaciones Científicas De Investigación
Pharmacological Research
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Studies
- Antidepressant Activity : Preliminary studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The specific interactions of this compound with serotonin receptors are an area of ongoing investigation.
- Antitumor Properties : Research has shown that certain piperazine derivatives possess cytotoxic activity against cancer cell lines. The effects of this compound on tumor growth inhibition are being explored.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Applications
- Ligand Development : The compound can be utilized to create ligands for metal complexes, which are important in catalysis and materials science.
- Synthesis of Novel Compounds : Its functional groups allow for the modification and synthesis of new derivatives with potentially enhanced properties.
Material Science
Due to its unique structural characteristics, this compound is being investigated for applications in material science, particularly in the development of polymers and nanomaterials.
Research Insights
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.
- Nanotechnology : Studies are being conducted on the use of this compound in the formation of nanoparticles for drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine and its derivatives often involves interaction with specific molecular targets such as calcium channels. For example, flunarizine, a derivative, acts as a calcium channel blocker, preventing the influx of calcium ions into cells, which helps in reducing the frequency and severity of migraines .
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Electron-withdrawing groups : The 4-nitrophenyl group in the target compound likely enhances receptor-binding affinity compared to sulfonamide or benzoyl substituents, as nitro groups are stronger electron-withdrawing moieties .
- Biological activity : Flunarizine’s cinnamyl group confers calcium channel blockade, whereas GBR-12909’s 3-phenylpropyl chain targets dopamine transporters. The target compound’s nitro group may orient it toward nitroreductase-sensitive pathways or nitric oxide synthase modulation .
- Physicochemical properties : Sulfonamide-containing analogs (e.g., 7c, 6h) exhibit higher polarity and melting points (132–230°C) compared to the target compound, which is expected to have moderate solubility due to its nitro group .
Key Observations:
- The target compound’s synthesis may parallel methods used for benzhydrylpiperazine sulfonamides, involving nucleophilic substitution .
Actividad Biológica
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, with the CAS number 851472-82-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with aryl halides under mild conditions. The use of potassium carbonate as a base in N,N-dimethylformamide (DMF) facilitates the formation of this compound and its derivatives, which are then characterized using spectroscopic techniques .
Cholinergic Activity
Research indicates that derivatives of this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study found that some derivatives showed better inhibition compared to neostigmine, a known AChE inhibitor used in Alzheimer's treatment. This suggests potential therapeutic applications in enhancing cholinergic neurotransmission .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that related piperazine derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, compounds with similar structural motifs have been tested against human cancer cell lines such as MCF-7 and exhibited IC50 values indicating significant antiproliferative activity .
Case Studies and Research Findings
- Cholinergic Hypothesis in Alzheimer's Disease :
- Anticancer Studies :
- Antiviral Research :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1-(bis(4-fluorophenyl)methyl)piperazine with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile or DCM) using triethylamine as a base to neutralize HBr .
- Step 2: Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol to achieve >95% purity .
- Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (deviation <0.4% for C, H, N) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify substituent environments (e.g., 4-nitrophenyl protons at δ 7.5–8.2 ppm; piperazine CH2 at δ 2.4–3.5 ppm) .
- IR Spectroscopy: Detect NO2 stretching (~1520 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 465.18) .
- X-ray Crystallography: Resolve crystal packing and confirm chair conformation of the piperazine ring (e.g., P21/c space group, β = 100.54°) .
Advanced Research Questions
Q. How does the conformational flexibility of the piperazine ring influence biological activity?
Methodological Answer: The piperazine ring adopts a chair conformation, with equatorial positioning of substituents minimizing steric strain. Key parameters:
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. kinase inhibition)?
Methodological Answer:
- Standardized Assays: Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity (e.g., against S. aureus ATCC 25923) and kinase inhibition assays (e.g., IC50 for tyrosine kinases) under controlled conditions .
- Control Compounds: Compare with known standards (e.g., ciprofloxacin for antimicrobials; imatinib for kinase inhibition) .
- Computational Docking: Use AutoDock Vina to predict binding affinities to bacterial gyrase vs. human kinases, explaining selectivity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenyl with sulfonamide or hydroxy groups) .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., nitro group) and hydrophobic regions (bis(4-fluorophenyl)methyl) .
- In Vitro/In Vivo Correlation: Test top candidates in cell-based assays (e.g., cytotoxicity in HEK293) and rodent models (e.g., antiarrhythmic activity) .
Q. How can computational methods enhance the design of novel derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
- MD Simulations: Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- ADMET Prediction: Use SwissADME to estimate bioavailability (%ABS >60), CYP450 inhibition risks, and blood-brain barrier penetration .
Q. What are the key challenges in crystallographic analysis, and how can they be mitigated?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol at 4°C yields diffraction-quality crystals (size >0.2 mm³) .
- Data Collection: Use a CCD detector (Mo Kα radiation, λ = 0.71073 Å) with ψ-scan absorption correction (Tmin/Tmax = 0.976–0.992) .
- Refinement: Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms (R factor <0.063) .
Q. How do solvent and pH conditions affect the stability of this compound?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
- pH-Dependent Solubility: Measure solubility in buffers (pH 1–10) via shake-flask method; logP ~3.5 suggests moderate lipophilicity .
- Degradation Pathways: Identify hydrolysis products (e.g., nitro → amine reduction) via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
